REACTION_CXSMILES
|
CCO[C:4]([C:6]([O:8]CC)=O)=[O:5].[CH2:11]([NH:13][CH2:14][CH2:15][NH2:16])[CH3:12]>C(O)C>[CH2:11]([N:13]1[CH2:14][CH2:15][NH:16][C:6](=[O:8])[C:4]1=[O:5])[CH3:12]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
CUSTOM
|
Details
|
Subsequently, the residue was recrystallized from 10 ml of dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C(NCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |